

Application Notes & Protocols: Caffeic acid-pYEEIE TFA in High-Throughput Screening

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Compound of Interest

Compound Name: Caffeic acid-pYEEIE TFA

Cat. No.: B15623830

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These application notes provide detailed protocols and guidelines for the use of **Caffeic acid-pYEEIE TFA** in high-throughput screening (HTS) assays. The focus is on its application as a probe in fluorescence polarization-based assays for the discovery of inhibitors targeting SH2 domains.

Introduction

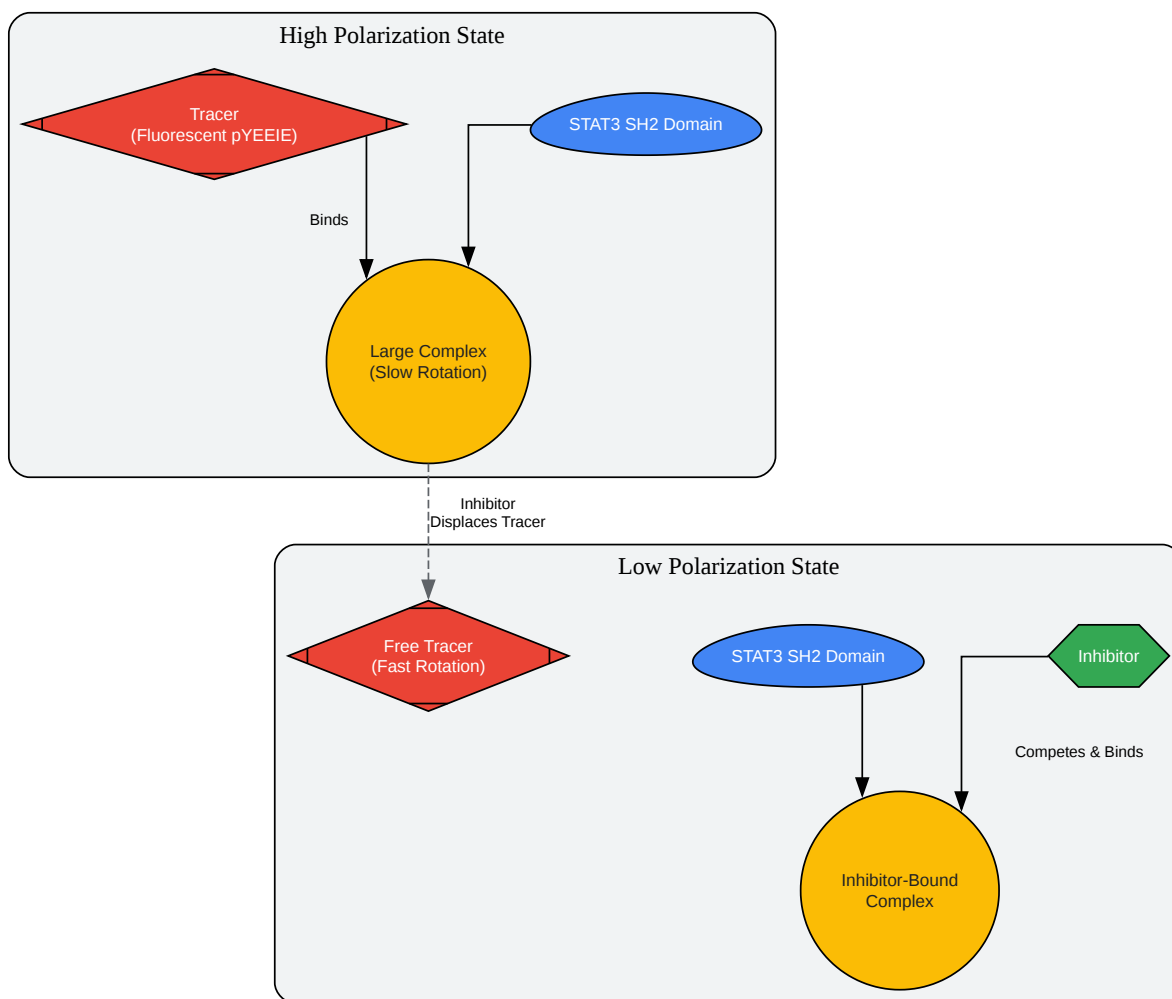
Caffeic acid-pYEEIE TFA is a synthetic phosphopeptide conjugate. The core of this molecule is the phosphopeptide sequence pYEEIE (phospho-Tyrosine-Glutamic Acid-Glutamic Acid-Isoleucine-Glutamic Acid), which is a known high-affinity binding motif for the Src Homology 2 (SH2) domain of several key signaling proteins, including STAT3 (Signal Transducer and Activator of Transcription 3). The covalent attachment of caffeic acid may serve to modulate the molecule's binding properties or provide a useful analytical handle. The trifluoroacetic acid (TFA) salt form is a common result of the peptide purification process.

The STAT3 signaling pathway is a critical mediator of cytokine signaling and is constitutively activated in a wide range of human cancers, making it a prime target for therapeutic intervention. The dimerization and subsequent activation of STAT3 are dependent on the reciprocal binding of the SH2 domain of one STAT3 monomer to a phosphotyrosine residue on another. **Caffeic acid-pYEEIE TFA** can be used as a high-affinity probe in HTS assays designed to identify small molecule inhibitors that disrupt this SH2 domain-phosphopeptide interaction.

Principle of the Assay

This protocol describes a competitive binding assay based on the principle of Fluorescence Polarization (FP). In this setup, a fluorescently labeled version of the Caffeic acid-pYEEIE peptide (the tracer) binds to the STAT3 SH2 domain. Due to the large size of the resulting complex, the tracer's rotation in solution is slow, resulting in a high FP signal.

When a small molecule inhibitor is introduced, it competes with the tracer for binding to the SH2 domain. If the inhibitor successfully displaces the tracer, the small, fluorescently-labeled peptide tumbles more rapidly in solution, leading to a decrease in the FP signal. This change in polarization is directly proportional to the inhibitor's potency.



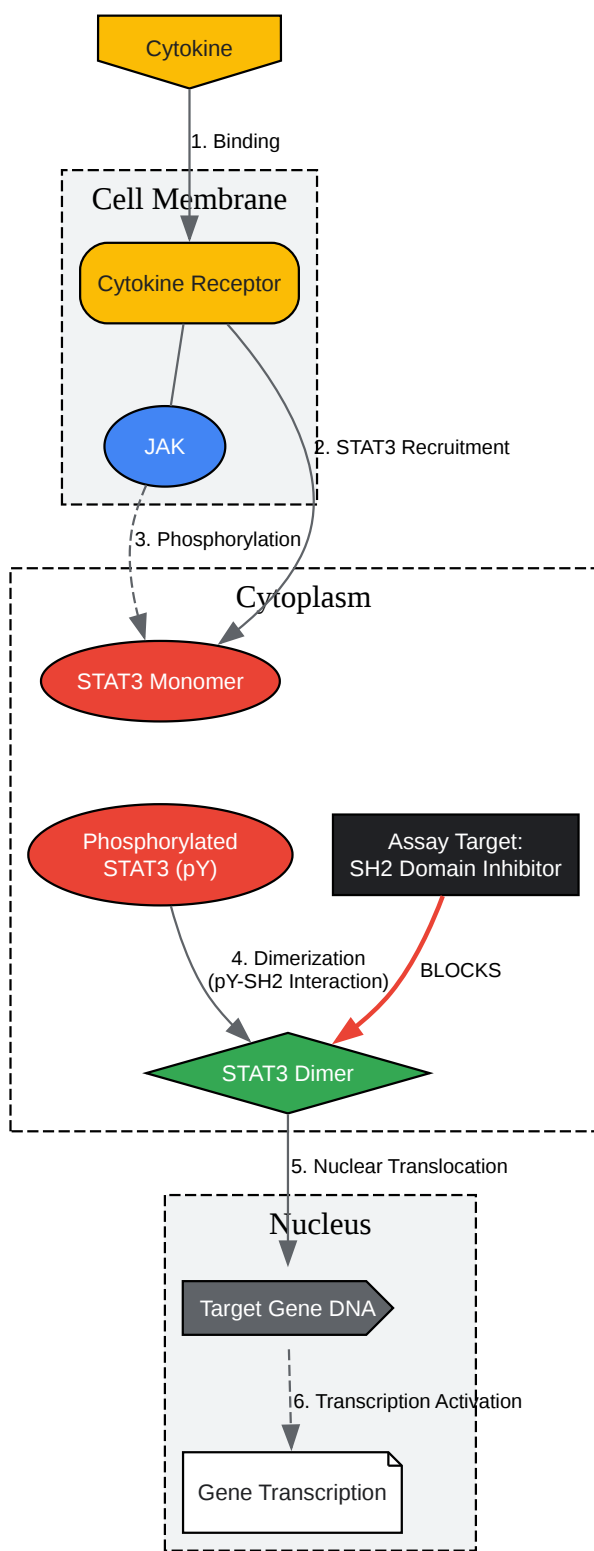
Fluorescence Polarization Assay Principle

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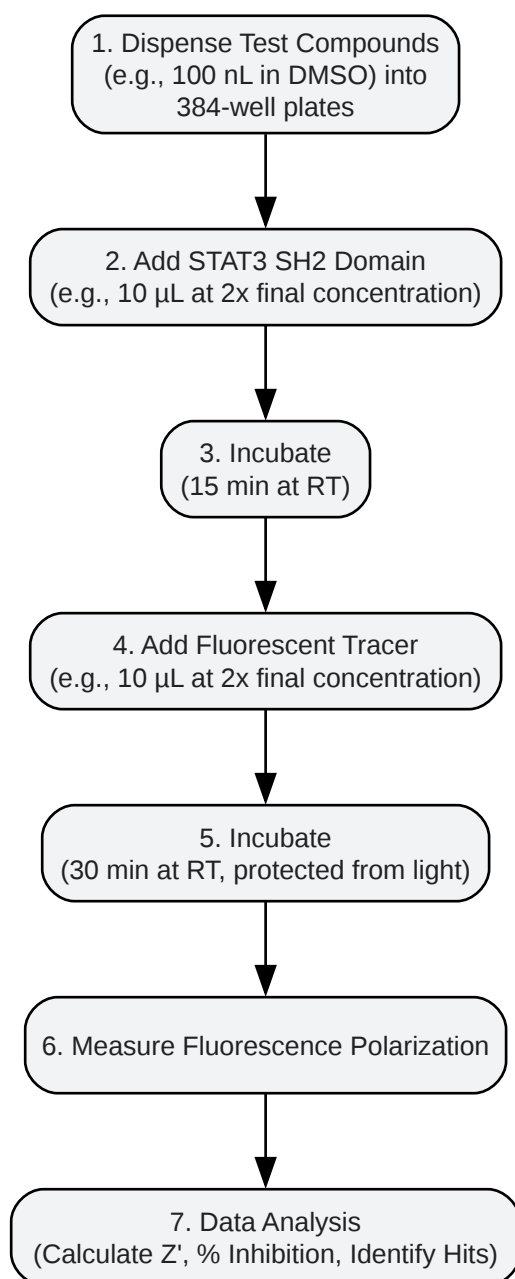
Caption: Workflow of the competitive fluorescence polarization assay.

Signaling Pathway Context

The pYEEIE motif is a specific recognition sequence for the SH2 domain of STAT3. The pathway diagram below illustrates the canonical JAK-STAT signaling cascade, highlighting the critical dimerization step that this HTS assay aims to disrupt. Upon cytokine binding to its receptor, Janus kinases (JAKs) become activated and phosphorylate the receptor's cytoplasmic tail, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, leading to their dimerization via reciprocal SH2 domain-phosphotyrosine interactions, translocation to the nucleus, and subsequent gene transcription.



Targeted Step in the JAK-STAT3 Signaling Pathway



High-Throughput Screening Workflow

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